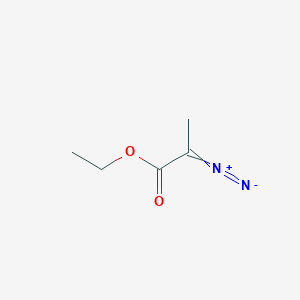

2-ジアゾプロパン酸エチル

説明

Ethyl 2-diazopropanoate is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 2-diazopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-diazopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 2-ジアゾプロパン酸エチルは、非常に反応性の高い中間体であるカルベンの生成のための貴重な前駆体として役立ちます。カルベンは有機合成において重要な役割を果たし、新しい炭素-炭素結合の形成を可能にします。 研究者はこの化合物を使用して、シクロプロパン化、C-H挿入、および転位などの多様な反応に関与するカルベン種を生成します .

- 生体直交反応は、天然の生体分子を干渉することなく、生物系で選択的に起こります。2-ジアゾプロパン酸エチルのジアゾ基は、生体直交化学を可能にします。研究者はジアゾ官能基化プローブで生体分子を標識し、次に光を使用して選択的に活性化します。 このアプローチは、イメージング、薬物送達、およびタンパク質修飾を促進します .

- 2-ジアゾプロパン酸エチルは、ヘムタンパク質の研究に使用されます。特に、それはシトクロムcタンパク質を研究するためのカルベン前駆体として役立ちます。これらのタンパク質は、カルベン中間体が形成され得るヘム結合ポケットを含んでいます。 これらの中間体を調査することで、酵素機構とタンパク質機能についての洞察が得られます .

カルベン転移反応

生体直交化学

ヘムタンパク質研究

これらの用途は、2-ジアゾプロパン酸エチルの基礎研究と、さまざまな科学分野における実用的な用途の両方における多用途性を示しています。 詳細が必要な場合や、ご質問がありましたら、お気軽にお問い合わせください!

作用機序

生化学分析

Biochemical Properties

Ethyl 2-diazopropanoate plays a significant role in biochemical reactions, primarily as a carbene donor. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. One notable interaction is with cytochrome c, where ethyl 2-diazopropanoate serves as a substrate for carbene transfer reactions . The nature of these interactions involves the formation of a catalytic iron porphyrin carbene intermediate, which is crucial for the enzyme’s activity .

Cellular Effects

Ethyl 2-diazopropanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the activity of cytochrome c, leading to changes in cellular metabolism and energy production . Additionally, ethyl 2-diazopropanoate can impact cell signaling pathways by modulating the activity of enzymes involved in these pathways .

Molecular Mechanism

The molecular mechanism of ethyl 2-diazopropanoate involves its role as a carbene donor in biochemical reactions. At the molecular level, it forms a reactive iron porphyrin carbene intermediate within the active site of cytochrome c . This intermediate facilitates the transfer of carbenes to various substrates, leading to the formation of new chemical bonds. The binding interactions with cytochrome c and other biomolecules are essential for the compound’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-diazopropanoate can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged use in biochemical reactions . Over extended periods, ethyl 2-diazopropanoate may degrade, leading to a decrease in its effectiveness. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of ethyl 2-diazopropanoate vary with different dosages in animal models. At lower doses, the compound has been shown to facilitate biochemical reactions without causing significant adverse effects . At higher doses, ethyl 2-diazopropanoate can exhibit toxic effects, including disruptions in cellular metabolism and enzyme activity . Threshold effects have been observed, indicating a dosage-dependent response in animal studies .

Metabolic Pathways

Ethyl 2-diazopropanoate is involved in various metabolic pathways, particularly those related to carbene transfer reactions. It interacts with enzymes such as cytochrome c, facilitating the formation of new chemical bonds . These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, ethyl 2-diazopropanoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects . The distribution of ethyl 2-diazopropanoate within cells is crucial for its activity and effectiveness in biochemical reactions .

Subcellular Localization

Ethyl 2-diazopropanoate exhibits specific subcellular localization, which is essential for its activity and function. The compound is often directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that ethyl 2-diazopropanoate can interact with the necessary biomolecules to facilitate biochemical reactions .

特性

IUPAC Name |

ethyl 2-diazopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3-9-5(8)4(2)7-6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYGWFQYKCXDNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80702919 | |

| Record name | 2-Diazonio-1-ethoxyprop-1-en-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6111-99-5 | |

| Record name | 2-Diazonio-1-ethoxyprop-1-en-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does Ethyl 2-diazopropanoate play in the study on directed evolution of cytochrome P450 for carbene transfer reactions?

A1: Ethyl 2-diazopropanoate serves as a carbene precursor in this study. [] The researchers used it to evolve a cytochrome P450 variant capable of enantioselective alkylation of indoles. This means the enzyme can selectively add the carbene generated from Ethyl 2-diazopropanoate to one specific position of the indole molecule, controlling the three-dimensional orientation of the newly formed bond. This is a significant achievement as it highlights the potential of engineered enzymes for highly controlled and efficient synthesis of complex molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B1505304.png)

![Thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B1505310.png)